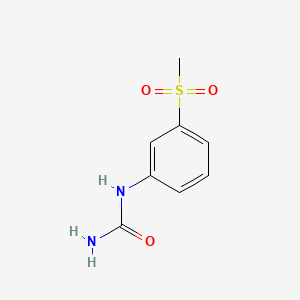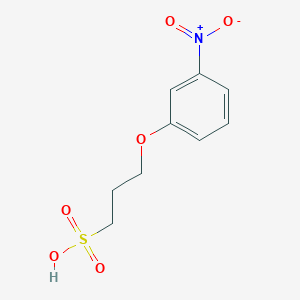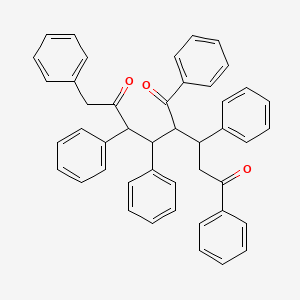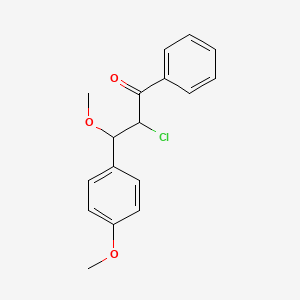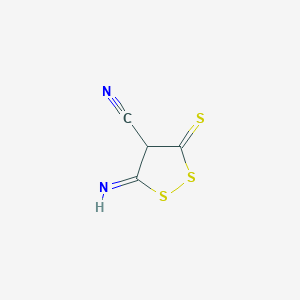
3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile is a chemical compound with the molecular formula C4H2N2S3 It is characterized by the presence of an imino group, a sulfanylidene group, and a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithiolane precursor with an imino group donor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile involves its interaction with molecular targets through its functional groups. The imino group can form hydrogen bonds, while the sulfanylidene group can participate in redox reactions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
1,3-Dithiolanes: These compounds share the dithiolane ring structure but differ in their functional groups.
1,3-Dithianes: Similar to dithiolanes but with different sulfur atom arrangements.
Thioacetal Compounds: These compounds have similar sulfur-containing functional groups but differ in their overall structure.
Uniqueness: 3-Imino-5-sulfanylidene-1,2-dithiolane-4-carbonitrile is unique due to the combination of its imino and sulfanylidene groups within the dithiolane ring
Properties
CAS No. |
89797-56-8 |
|---|---|
Molecular Formula |
C4H2N2S3 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
3-imino-5-sulfanylidenedithiolane-4-carbonitrile |
InChI |
InChI=1S/C4H2N2S3/c5-1-2-3(6)8-9-4(2)7/h2,6H |
InChI Key |
CIAFWECWFZXRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1C(=N)SSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


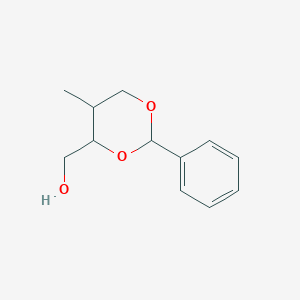


![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)

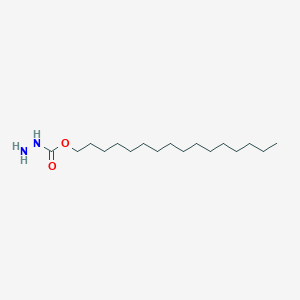

![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
